molecular formula C13H10ClF3N2O2 B183108 Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 112055-35-3

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No.: B183108
CAS No.: 112055-35-3
M. Wt: 318.68 g/mol
InChI Key: JZQXJAWBBMSPDB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with a chlorophenyl group and a trifluoromethyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives with altered functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different pharmacological and chemical properties.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
  • Ethyl 1-(3-bromophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
  • Ethyl 1-(3-chlorophenyl)-5-(difluoromethyl)-1h-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQXJAWBBMSPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398937
Record name ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112055-35-3
Record name Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112055-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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